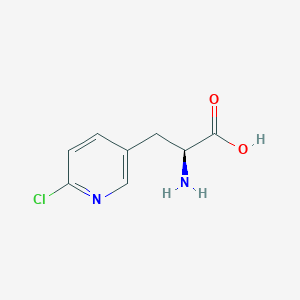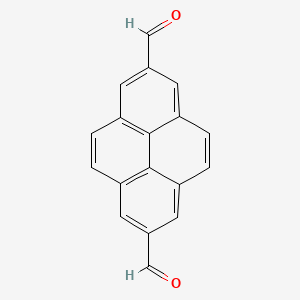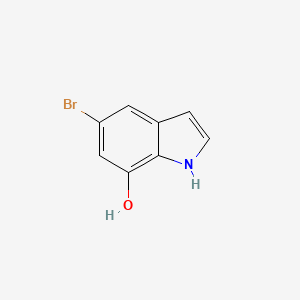
4-(Tert-butyl)pyrimidine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butyl)pyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C9H11N3 It features a pyrimidine ring substituted with a tert-butyl group at the 4-position and a cyano group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)pyrimidine-2-carbonitrile typically involves the reaction of tert-butylamine with a suitable pyrimidine precursor. One common method is the cyclization of a nitrile precursor with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
4-(Tert-butyl)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyrimidine-2-carboxylic acid derivatives.
Reduction: Formation of pyrimidine-2-amine derivatives.
Substitution: Formation of halogenated pyrimidine derivatives.
科学的研究の応用
4-(Tert-butyl)pyrimidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(tert-butyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- 4-(tert-butyl)pyridine-2-carbonitrile
- 4-(tert-butyl)pyrimidine-2-carboxylic acid
- 4-(tert-butyl)pyrimidine-2-amine
Uniqueness
4-(Tert-butyl)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the tert-butyl and cyano groups makes it a versatile intermediate for further chemical modifications and applications.
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
4-tert-butylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-9(2,3)7-4-5-11-8(6-10)12-7/h4-5H,1-3H3 |
InChIキー |
LUIOYDLZDYWDOX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=NC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13039247.png)
![Tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B13039248.png)
![2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid](/img/structure/B13039255.png)










![Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13039336.png)
